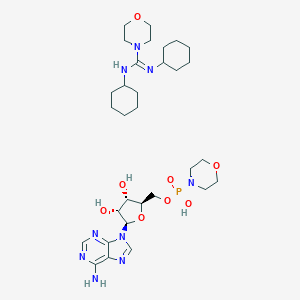

Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt

Vue d'ensemble

Description

L’acide alpha-céto-beta-méthylvalérique, également connu sous le nom d’acide 3-méthyl-2-oxovalérique, est un composé organique appartenant à la classe des acides alpha-céto. Il s’agit d’un métabolite de l’isoleucine, un acide aminé à chaîne ramifiée, et il joue un rôle important dans diverses voies métaboliques. Ce composé est à la fois glycogénique et cétogène, ce qui signifie qu’il peut être converti en glucose et en corps cétoniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide alpha-céto-beta-méthylvalérique peut être synthétisé par désamination enzymatique de la L-isoleucine à l’aide de la L-aminoacide désaminase. Cette enzyme catalyse l’élimination du groupe amino de la L-isoleucine, ce qui conduit à la formation d’acide alpha-céto-beta-méthylvalérique .

Méthodes de production industrielle : Dans les milieux industriels, la production d’acide alpha-céto-beta-méthylvalérique implique l’utilisation de la L-aminoacide désaminase modifiée provenant de Proteus mirabilis, qui est hétérologiquement exprimée dans Escherichia coli. L’efficacité catalytique de l’enzyme est augmentée en modifiant sa cavité de liaison au substrat et son tunnel d’entrée. Cette méthode permet d’obtenir des rendements élevés et des taux de conversion importants .

Analyse Des Réactions Chimiques

Types de réactions : L’acide alpha-céto-beta-méthylvalérique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les acides correspondants.

Réduction : Il peut être réduit pour former des alcools.

Substitution : Il peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Réactifs de substitution : Halogènes, acides et bases.

Principaux produits :

Oxydation : Formation d’acides carboxyliques.

Réduction : Formation d’alcools.

Substitution : Formation de divers dérivés substitués.

Applications De Recherche Scientifique

Enzymatic Reactions

Adenosine 5'-monophosphomorpholidate is primarily utilized as an activated nucleotide in enzymatic reactions. It serves as a substrate for enzymes that catalyze the transfer of phosphate groups to various biomolecules.

- Phosphocholination : The compound has been employed in studies focusing on the phosphocholination of proteins, particularly by the enzyme AnkX from Legionella pneumophila. This enzymatic process modifies proteins by adding a phosphocholine moiety, which is crucial for understanding protein interactions during bacterial infections .

Protein Functionalization

The ability to modify proteins selectively is essential for studying their functions and interactions. Adenosine 5'-monophosphomorpholidate has been used in innovative strategies for protein labeling.

- Site-specific Labeling : Research indicates that this compound can be used to label specific amino acid sequences within proteins, allowing for detailed studies of protein dynamics and interactions in cellular environments. This method enhances the ability to track and analyze proteins within complex biological systems .

Nucleotide Synthesis

Adenosine 5'-monophosphomorpholidate serves as an important intermediate in the synthesis of other nucleotides.

- Flavine Adenine Dinucleotide (FAD) : It is involved in the biosynthesis of FAD, a vital cofactor in various enzymatic reactions, particularly those related to redox processes within cells . The compound's structure facilitates its conversion into other nucleotides, thereby playing a crucial role in nucleotide metabolism.

Research and Development

The compound's utility extends into research applications where it aids in developing new biochemical assays and therapeutic strategies.

- Biochemical Assays : Its application in developing assays for detecting specific protein modifications or interactions is significant. For instance, it can be used to create fluorescently labeled derivatives that allow researchers to visualize protein dynamics in live cells .

Case Study 1: Protein Modification Using AnkX

In a study exploring the functionalization of Rab1b protein via AnkX-catalyzed phosphocholination, adenosine 5'-monophosphomorpholidate was used as a substrate to introduce modifications selectively. The results demonstrated how such modifications could influence protein interactions during bacterial infection processes .

Case Study 2: Synthesis of UDP Derivatives

Another application involved synthesizing uridine diphosphate derivatives using adenosine 5'-monophosphomorpholidate as a precursor. This process highlighted its versatility in generating nucleotide analogs that can be utilized in various biochemical pathways .

Mécanisme D'action

L’acide alpha-céto-beta-méthylvalérique exerce ses effets par son rôle dans les voies métaboliques. Il est métabolisé pour former l’acétyl-CoA et le succinyl-CoA, qui sont des intermédiaires du cycle de Krebs. Le complexe enzymatique alpha-cétoacide déshydrogénase à chaîne ramifiée catalyse cette conversion, jouant un rôle crucial dans la production d’énergie et le métabolisme des acides aminés .

Composés similaires :

- Acide alpha-cétoisocaproïque

- Acide alpha-cétoisovalérique

- Acide alpha-cétoglutarique

Comparaison :

- Acide alpha-cétoisocaproïque : Dérivé de la leucine, principalement impliqué dans le métabolisme musculaire.

- Acide alpha-cétoisovalérique : Dérivé de la valine, impliqué dans la production d’énergie.

- Acide alpha-cétoglutarique : Un intermédiaire du cycle de Krebs, impliqué dans le métabolisme des acides aminés.

Unicité : L’acide alpha-céto-beta-méthylvalérique est unique en raison de son double rôle en tant que glycogénique et cétogène, ce qui le rend polyvalent dans les voies métaboliques .

Comparaison Avec Des Composés Similaires

- Alpha-Ketoisocaproic Acid

- Alpha-Ketoisovaleric Acid

- Alpha-Ketoglutaric Acid

Comparison:

- Alpha-Ketoisocaproic Acid: Derived from leucine, primarily involved in muscle metabolism.

- Alpha-Ketoisovaleric Acid: Derived from valine, involved in energy production.

- Alpha-Ketoglutaric Acid: An intermediate in the citric acid cycle, involved in amino acid metabolism.

Uniqueness: Alpha-Keto-Beta-Methylvaleric Acid is unique due to its dual role as both glycogenic and ketogenic, making it versatile in metabolic pathways .

Activité Biologique

Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (CAS Number: 24558-92-7) is a nucleotide analog that has garnered interest due to its potential biological activities, particularly in the context of nucleic acid synthesis and enzyme inhibition. This compound is characterized by its complex molecular structure, which includes a morpholine moiety and a phosphomorpholidate group, contributing to its biochemical reactivity and interaction with various biological targets.

- Molecular Formula : CHNOP

- Molecular Weight : 709.77 g/mol

- Structure : The compound features a morpholine ring and a phosphoramide group, which are critical for its biological interactions.

Adenosine 5'-monophosphomorpholidate acts primarily as a substrate for various kinases and nucleotidyl transferases. Its structural similarity to adenosine triphosphate (ATP) allows it to participate in phosphorylation reactions, potentially leading to the activation or inhibition of downstream signaling pathways.

Biological Activity

-

Inhibition of Enzymes :

- Studies have shown that adenosine derivatives can inhibit enzymes involved in nucleotide metabolism. For instance, the compound has been evaluated for its inhibitory effects on purine biosynthesis pathways, particularly targeting enzymes like GARFTase, which is crucial for cell proliferation in cancer cells .

-

Cell Proliferation :

- In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For example, one study reported that at high concentrations, it achieved over 99% inhibition of colony formation in KB cells, indicating its potential as an anticancer agent .

- Reactivity with Nucleophiles :

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized a series of adenosine analogs, including adenosine 5'-monophosphomorpholidate, and tested their effects on tumor cell lines. The results indicated that these compounds could effectively inhibit cell growth by interfering with nucleotide synthesis pathways.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of PRMT5 (protein arginine methyltransferase 5) by adenosine analogs. The study found that certain modifications to the adenosine structure significantly improved potency against PRMT5, highlighting the importance of chemical structure in biological activity .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid;N,N'-dicyclohexylmorpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O.C14H21N6O7P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h15-16H,1-14H2,(H,18,19);6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17)/t;8-,10-,11-,14-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSFOCCDQZWOQI-HZGXGGOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N9O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648702 | |

| Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24558-92-7 | |

| Record name | Adenosine, 5′-(hydrogen P-4-morpholinylphosphonate), compd. with N,N′-dicyclohexyl-4-morpholinecarboximidamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24558-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.